molecular formula C16H13NO B11453364 2-[(4-Methylphenyl)methylidene]-1H-indol-3-one

2-[(4-Methylphenyl)methylidene]-1H-indol-3-one

Cat. No.: B11453364
M. Wt: 235.28 g/mol
InChI Key: LSSJMZKOASZVNW-XNTDXEJSSA-N
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Description

(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methylene bridge connecting a 4-methylphenyl group to a dihydroindolone core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE typically involves the condensation of 4-methylbenzaldehyde with 2,3-dihydro-1H-indol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated indole derivatives.

Scientific Research Applications

(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
  • (2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
  • (2E)-2-[(4-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE

Uniqueness

(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties and applications.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(2E)-2-[(4-methylphenyl)methylidene]-1H-indol-3-one

InChI

InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)10-15-16(18)13-4-2-3-5-14(13)17-15/h2-10,17H,1H3/b15-10+

InChI Key

LSSJMZKOASZVNW-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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